molecular formula C16H9F4N3O3 B8519935 1-(6-Amino-3,5-difluoropyridin-2-YL)-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-(6-Amino-3,5-difluoropyridin-2-YL)-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B8519935
M. Wt: 367.25 g/mol
InChI Key: IISVLEZRABBUIL-UHFFFAOYSA-N
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Patent
US06133284

Procedure details

To 2.5 g of ethyl 1-[6-(t-butylamino)-3,5-difluoropyridine-2-yl]-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate was added 10 ml of 12N hydrochloric acid, and the mixture was heated overnight under reflux. The reaction solution was allowed to stand, and the solid precipitate was collected by filtration and washed with ethanol and then, with diethylether to obtain 1.7 g of the title compound as a pale yellow powder.
Name
ethyl 1-[6-(t-butylamino)-3,5-difluoropyridine-2-yl]-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:5][C:6]1[N:11]=[C:10]([N:12]2[C:21]3[C:16](=[CH:17][C:18]([F:24])=[C:19]([F:23])[C:20]=3[CH3:22])[C:15](=[O:25])[C:14]([C:26]([O:28]CC)=[O:27])=[CH:13]2)[C:9]([F:31])=[CH:8][C:7]=1[F:32])(C)(C)C>Cl>[NH2:5][C:6]1[N:11]=[C:10]([N:12]2[C:21]3[C:16](=[CH:17][C:18]([F:24])=[C:19]([F:23])[C:20]=3[CH3:22])[C:15](=[O:25])[C:14]([C:26]([OH:28])=[O:27])=[CH:13]2)[C:9]([F:31])=[CH:8][C:7]=1[F:32]

Inputs

Step One
Name
ethyl 1-[6-(t-butylamino)-3,5-difluoropyridine-2-yl]-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)(C)NC1=C(C=C(C(=N1)N1C=C(C(C2=CC(=C(C(=C12)C)F)F)=O)C(=O)OCC)F)F
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
the solid precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=N1)N1C=C(C(C2=CC(=C(C(=C12)C)F)F)=O)C(=O)O)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.